molecular formula C18H26N2O4 B582006 (S)-1-Cbz-3-Boc-Aminopiperidine CAS No. 876379-22-5

(S)-1-Cbz-3-Boc-Aminopiperidine

Cat. No. B582006
CAS RN: 876379-22-5
M. Wt: 334.416
InChI Key: SIONIIVXRCVHFL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Cbz-3-Boc-Aminopiperidine is an organic compound that is commonly used in the synthesis of pharmaceuticals and other organic compounds. It is an important component of various drug synthesis methods and is widely used in laboratory settings.

Scientific Research Applications

(S)-1-Cbz-3-Boc-Aminopiperidine has been used in a wide variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as opioid receptor antagonists, anticonvulsants, and anti-inflammatory agents. It has also been used in the synthesis of peptides, proteins, and other organic compounds. Additionally, (S)-1-Cbz-3-Boc-Aminopiperidine has been used in the synthesis of various catalysts and reagents.

Mechanism of Action

The mechanism of action of (S)-1-Cbz-3-Boc-Aminopiperidine is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Inhibition of COX-2 has been linked to a variety of therapeutic effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
(S)-1-Cbz-3-Boc-Aminopiperidine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have a variety of other effects, such as inhibition of the enzyme cyclooxygenase-2, stimulation of the release of endorphins, and inhibition of the enzyme monoamine oxidase.

Advantages and Limitations for Lab Experiments

(S)-1-Cbz-3-Boc-Aminopiperidine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and has a low toxicity profile. However, it is not suitable for use in humans due to its potential for causing side effects. Additionally, it is not suitable for use in long-term experiments due to its potential for causing adverse effects.

Future Directions

The use of (S)-1-Cbz-3-Boc-Aminopiperidine in scientific research has many potential future directions. One potential direction is the development of new pharmaceuticals and other organic compounds that utilize the compound. Additionally, further research could be conducted to investigate the potential therapeutic effects of the compound, as well as its potential for causing adverse effects. Additionally, further research could be conducted to investigate the potential for using the compound as a catalyst or reagent in various reactions. Finally, further research could be conducted to investigate the potential for using the compound in the synthesis of other organic compounds.

properties

IUPAC Name

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIONIIVXRCVHFL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679447
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Cbz-3-Boc-Aminopiperidine

CAS RN

876379-22-5
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(R)N-CBz nipecotic acid (86 g, 327 mmol) was dissolved in toluene (100 ml) and evaporated to dryness three times. tert. Butanol (1000 ml, 10.5 mmol) and triethylamine (50.1 ml, 359 mmol) were added to the reaction mixture. The reaction mixture was stirred for 30 min., and DPPA (98.5 ml, 457 mmol) was added over 15 min. The reaction mixture was heated to 100° C. overnight. After cooling, the solvent was removed by evaporation in vacuo, and water (200 ml) was added. After overnight stirring at RT the product was isolated by filtration, and stirred with EtOAc (250 ml) for one hour. The EtOAc solution was filtered and evaporated in vacuo to give the crude product as a white solid. This material was dissolved in hot EtOAc (200 ml), and cooled to 5° C. overnight. The precipitated product was isolated by filtration, washed with cold EtOAc and dried.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
98.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid (3.00 g, 11.4 mmol) and Et3N (1.56 mL, 11.4 mmol) in t-BuOH (30 mL) was added diphenyl phosphoryl azide (DPPA) (2.46 mL, 11.4 mmol), and the mixture was refluxed for 21 hrs. After cooled to room temperature, the mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and a saturated aqueous NaHCO3 solution. The organic phase was washed with a saturated aqueous NaHCO3 solution and brine, dried over Na2SO4, and concentrated under reduced pressure. Purification by column chromatography on silica gel (hexane/ethyl acetate=4/1 to 3/1) gave benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate as a solid (2.22 g, yield; 58%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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